molecular formula C15H11BrCl3N3O3 B11946629 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide

Cat. No.: B11946629
M. Wt: 467.5 g/mol
InChI Key: WPBCXKSZBWXYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromoaniline group, a trichloroethyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Bromoaniline Intermediate: The starting material, 4-bromoaniline, is reacted with 2,2,2-trichloroethyl chloroformate under basic conditions to form the intermediate N-(4-bromoanilino)-2,2,2-trichloroethyl carbamate.

    Coupling with Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromoaniline group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline and nitrobenzamide moieties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted aniline derivatives.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Products include oxidized aniline or nitrobenzamide derivatives.

Scientific Research Applications

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trichloroethyl group can also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide
  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-methoxybenzamide
  • N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-4-methylbenzamide

Uniqueness

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a trichloroethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11BrCl3N3O3

Molecular Weight

467.5 g/mol

IUPAC Name

N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide

InChI

InChI=1S/C15H11BrCl3N3O3/c16-10-3-5-11(6-4-10)20-14(15(17,18)19)21-13(23)9-1-7-12(8-2-9)22(24)25/h1-8,14,20H,(H,21,23)

InChI Key

WPBCXKSZBWXYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.